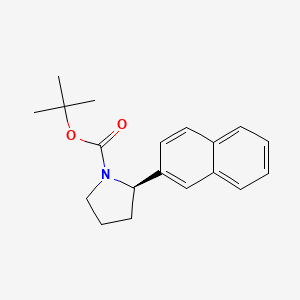

tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a naphthalen-2-yl substituent at the 2-position of the pyrrolidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in medicinal chemistry and asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability and enabling selective reactivity during multi-step syntheses . The naphthalene substituent introduces aromatic bulk, which can influence steric interactions, solubility, and binding affinity in target applications such as enzyme inhibition or ligand design.

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

tert-butyl (2R)-2-naphthalen-2-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20-12-6-9-17(20)16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3/t17-/m1/s1 |

InChI Key |

MOABNQPHUDXVDB-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.

Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors have been shown to be efficient and sustainable for the synthesis of tertiary butyl esters .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the naphthalen-2-yl group can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can be performed on the pyrrolidine ring to form reduced pyrrolidine derivatives.

Substitution: The compound can undergo substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced pyrrolidine derivatives.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate span various fields, including medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry

This compound has been explored for its potential as a pharmacophore in drug design:

- Targeting Biological Pathways : Researchers investigate its ability to modulate specific enzymes or receptors, which may lead to the development of novel therapeutic agents.

- Antimicrobial Activity : Compounds with similar structures have shown promise against drug-resistant strains of bacteria, indicating potential applications in treating infections .

Organic Synthesis

Tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate serves as a building block for synthesizing more complex organic molecules:

- Chemical Libraries : It facilitates the creation of diverse chemical libraries for screening purposes in drug discovery.

- Synthetic Intermediates : The compound can act as an intermediate in multi-step synthetic routes for various organic compounds.

Biological Studies

Researchers utilize this compound to study its interactions with biological macromolecules:

- Mechanism of Action : Understanding how it interacts with proteins and nucleic acids can elucidate its therapeutic potential and inform further drug development efforts.

- Structure–Activity Relationship (SAR) : Investigating how structural modifications affect biological activity can lead to optimized compounds with enhanced efficacy .

Case Studies

Several studies have investigated the biological activity and synthetic utility of similar compounds, providing insights into the potential applications of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate.

Case Study 1: Antimicrobial Properties

A study focused on pyrrole derivatives demonstrated that modifications to the pyrrole ring significantly influence antimicrobial properties. For instance, substituents on the naphthalenic moiety could enhance activity against Mycobacterium tuberculosis. The following table summarizes findings related to antimicrobial activity:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Compound A | <0.016 µg/mL | Potent anti-TB |

| Compound B | 0.5 µg/mL | Moderate activity |

| Tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate | TBD | TBD |

Case Study 2: Structure–Activity Relationship

Research on related pyrrolidine compounds has established that structural modifications can lead to significant changes in biological activity. For example, altering substituents on the naphthalene ring could optimize binding affinity to target proteins or enhance solubility, thereby improving pharmacokinetic properties .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : The naphthalen-2-yl group provides significant steric bulk and aromaticity compared to smaller substituents like methyl or chloroacetyl. This enhances hydrophobicity and may improve membrane permeability in drug design .

- Electron-Withdrawing Groups : Compounds with mesyl () or chloroacetyl () groups exhibit higher reactivity toward nucleophiles, unlike the inert naphthalen-2-yl group.

- Heterocyclic Motifs : Bromoimidazolyl () and pyridinyloxy () substituents enable participation in metal-catalyzed cross-coupling or hydrogen bonding, respectively, expanding utility in complex molecule synthesis.

Yield Comparison :

- Mesylation (): 92% yield .

- Bromoimidazolyl derivative (): No yield data, but similar reactions typically achieve 60–80% efficiency.

- Late-stage C–H functionalization (): Requires rigorous optimization due to competing pathways.

Physicochemical Properties

Solubility and Polarity

- Naphthalen-2-yl Derivative : Expected low water solubility due to aromatic hydrophobicity.

- Hydroxymethyl/Mesyl Derivatives () : Increased polarity from hydroxyl or sulfonate groups improves aqueous solubility .

- Pyridinyloxy Derivative () : Moderate solubility in polar aprotic solvents (e.g., DMSO, MeCN) due to hydrogen-bonding capacity .

Biological Activity

Tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C20H24N2O3

- Molecular Weight : 340.423 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The structure of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate features a pyrrolidine ring substituted with a naphthalene moiety, contributing to its unique biological profile.

Synthesis

The synthesis of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring via cyclization.

- Introduction of the naphthalene group through electrophilic substitution.

- Esterification with tert-butyl alcohol.

Recent advancements in synthetic methodologies have improved yields and purity, making the compound more accessible for research purposes .

Anticancer Properties

Research indicates that compounds similar to tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways such as NF-kB and IKKβ .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In vitro studies suggest it may enhance neuronal survival by modulating oxidative stress and inflammation pathways, which are critical in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

Tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate has been identified as a potent inhibitor of certain enzymes involved in metabolic processes. For example, it shows promise in inhibiting cholinesterase activity, which is relevant for treating conditions like Alzheimer's disease .

Case Studies

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate?

- Methodological Answer : A standard approach involves coupling a naphthalen-2-yl precursor with a pyrrolidine scaffold. For example, mixed anhydride intermediates (e.g., using isobutyl chloroformate and DIPEA) are effective for amide bond formation . The tert-butyl carbamate group is typically introduced via Boc protection under basic conditions. Purification often employs flash chromatography with gradients like 0–100% ethyl acetate/hexane to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming stereochemistry and substituent positions. For instance, diastereotopic protons in the pyrrolidine ring show distinct splitting patterns .

- HRMS : Validates molecular weight and purity (e.g., calculated vs. observed m/z values) .

- IR Spectroscopy : Identifies carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) .

Q. How is the enantiomeric purity of the (2R) configuration verified?

- Methodological Answer : Chiral HPLC or polarimetry ([α]D measurements) are standard. For example, a compound with [α]25D = −55.0 (c 0.20, CHCl3) confirms stereochemical retention . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve absolute configuration .

Advanced Research Questions

Q. What strategies mitigate epimerization during synthesis or purification?

- Methodological Answer : Epimerization at the C-2 position can occur under acidic/basic conditions. To prevent this:

Q. How can computational tools like SHELX improve structural analysis?

- Methodological Answer : SHELX programs enable high-resolution refinement of crystallographic data. For example:

- SHELXD : Solves phase problems via dual-space methods for small molecules.

- SHELXL : Refines anisotropic displacement parameters and validates H-bond networks .

These tools are critical for resolving steric clashes in bulky tert-butyl/naphthalene groups .

Q. What reaction optimization techniques enhance yield in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use LC-MS to track intermediates (e.g., mixed anhydride formation) .

- Catalysis : Pd/C hydrogenation for deprotection (e.g., tert-butyl removal) under controlled H2 pressure .

- Solvent Selection : THF or CH2Cl2 minimizes side reactions vs. protic solvents .

Reported yields range from 59% (flash chromatography) to 93% (recrystallization) .

Q. How are stereoselective transformations achieved in derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials to control stereochemistry .

- Enzymatic Resolution : Lipases or esterases can separate enantiomers in hydrolytic steps .

- Protecting Group Strategy : tert-Butyldimethylsilyl (TBS) groups stabilize sensitive hydroxyl intermediates during oxidation .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.